2-Methylpyridine-3-carbothioamide
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Overview
Description
2-Methylpyridine-3-carbothioamide is an organic compound classified as a thioamide It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 3-position with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with thiourea under acidic conditions. The reaction typically proceeds as follows: [ \text{2-Methylpyridine} + \text{Thiourea} \rightarrow \text{this compound} ]
Another method involves the use of 2-methylpyridine-3-carboxylic acid as a starting material, which is then converted to the corresponding thioamide using Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound often involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol (e.g., 1-propanol) at high temperature can efficiently produce 2-methylpyridines .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-methylpyridine-3-carboxylic acid.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Methylpyridine-3-carboxylic acid
Reduction: 2-Methylpyridine-3-amine
Substitution: Various halogenated derivatives of 2-methylpyridine
Scientific Research Applications
2-Methylpyridine-3-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methylpyridine-3-carbothioamide involves its interaction with molecular targets through the thioamide and pyridine groups. The thioamide group can form hydrogen bonds and coordinate to metal ions, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate the activity of enzymes and other proteins, making it useful in various biochemical applications .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thioamide group.
3-Methylpyridine-2-carbothioamide: Isomeric compound with the methyl and carbothioamide groups swapped.
2-Amino-3,5-dibromo-6-methylpyridine: Contains additional bromine substituents and an amino group.
Uniqueness
2-Methylpyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a thioamide group on the pyridine ring allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C7H8N2S |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
2-methylpyridine-3-carbothioamide |
InChI |
InChI=1S/C7H8N2S/c1-5-6(7(8)10)3-2-4-9-5/h2-4H,1H3,(H2,8,10) |
InChI Key |
JNXSPLMGQJFJCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C(=S)N |
Origin of Product |
United States |
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